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S-propyl-L-cysteine sulfoxide - 17795-24-3

S-propyl-L-cysteine sulfoxide

Catalog Number: EVT-365570
CAS Number: 17795-24-3
Molecular Formula: C6H13NO3S
Molecular Weight: 179.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

S-propyl-L-cysteine sulfoxide, also known as 3-(propylsulfinyl)-L-alanine, is a naturally occurring organosulfur compound found in various Allium species, including onions (Allium cepa L.). [, ] It belongs to the class of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are flavor precursors responsible for the characteristic aroma and taste of Allium vegetables. [] These compounds are odorless in their natural state but are converted to volatile sulfur-containing compounds upon tissue disruption. [] This conversion is catalyzed by the enzyme alliinase, also present in Allium species, leading to the formation of thiosulfinates, which contribute to the pungent aroma and various biological activities associated with these plants. [, ]

Dipropyl Thiosulfinate

  • Relevance: Dipropyl thiosulfinate is a key degradation product of S-propyl-L-cysteine sulfoxide, formed by the action of the enzyme alliinase. This enzymatic reaction is crucial for the characteristic flavor and aroma of Allium species. [, ] Additionally, the anticancer effects of the pharmacological pair C115H methionine γ-lyase conjugated with daidzein (C115H MGL-Dz) and S-propyl-L-cysteine sulfoxide are attributed to the in situ generation of dipropyl thiosulfinate within tumor cells. [, ]

S-Methyl-L-Cysteine Sulfoxide

  • Relevance: Like S-propyl-L-cysteine sulfoxide, S-methyl-L-cysteine sulfoxide is a substrate for alliinase and contributes to the overall flavor profile of Allium species. [, , ] Both compounds are also studied for their potential health benefits, including anticancer and anti-obesity effects. []

S-Allyl-L-Cysteine Sulfoxide (Alliin)

  • Relevance: Similar to S-propyl-L-cysteine sulfoxide, alliin undergoes enzymatic conversion by alliinase, releasing volatile sulfur compounds responsible for the characteristic garlic aroma. [, ] Both compounds belong to the S-alk(en)yl-L-cysteine sulfoxides family and contribute to the flavor and potential health benefits of Allium vegetables.

S-Ethyl-L-Cysteine Sulfoxide

  • Compound Description: S-Ethyl-L-cysteine sulfoxide is a synthetic cysteine sulfoxide derivative. Unlike naturally occurring cysteine sulfoxides, it shows limited biological activity in stimulating the growth of Leuconostoc mesenteroides, a lactic acid bacterium. []
  • Relevance: The limited activity of S-ethyl-L-cysteine sulfoxide compared to S-propyl-L-cysteine sulfoxide highlights the importance of the alkyl side chain in influencing biological activity. [] This comparison suggests that even minor structural variations within this class of compounds can significantly impact their interactions with biological systems.

Trans(+)-S-(1-Propenyl)-L-Cysteine Sulfoxide

  • Compound Description: Trans(+)-S-(1-Propenyl)-L-cysteine sulfoxide is a major flavor precursor in onions, particularly abundant in cultivars grown under high sulfur conditions. [] It contributes significantly to the characteristic onion flavor upon enzymatic conversion by alliinase.
  • Relevance: Both trans(+)-S-(1-propenyl)-L-cysteine sulfoxide and S-propyl-L-cysteine sulfoxide belong to the S-alk(en)yl-L-cysteine sulfoxide group and are key flavor precursors in Allium species, highlighting the diverse range of sulfur-containing compounds within this group. [, ]

γ-L-Glutamyl-S-(1-Propenyl)-L-Cysteine Sulfoxide

  • Compound Description: γ-L-Glutamyl-S-(1-propenyl)-L-cysteine sulfoxide is a biosynthetic intermediate in the formation of trans(+)-S-(1-propenyl)-L-cysteine sulfoxide. Its levels in onion bulbs are influenced by sulfur availability. [, ]
  • Relevance: While S-propyl-L-cysteine sulfoxide is itself considered a flavor precursor, γ-L-glutamyl-S-(1-propenyl)-L-cysteine sulfoxide represents a compound in the biosynthetic pathway leading to other flavor precursors within the Allium species. [] This highlights the complex metabolic networks involved in generating these sulfur-containing compounds.

Dipropyl Disulfide

  • Compound Description: Dipropyl disulfide is a volatile sulfur compound contributing to the aroma of cooked Allium vegetables. It forms through the thermal degradation of both S-propyl-L-cysteine and S-propyl-L-cysteine sulfoxide. []
  • Relevance: Dipropyl disulfide highlights the impact of processing on flavor profiles in Allium vegetables. While S-propyl-L-cysteine sulfoxide is a precursor to key flavor compounds generated enzymatically, its thermal degradation also leads to the formation of dipropyl disulfide, showcasing the role of both enzymatic and thermal reactions in developing the final flavor profile. []

2-(Propylthio)ethylamine

  • Compound Description: 2-(Propylthio)ethylamine is another volatile sulfur compound formed through the thermal degradation of S-propyl-L-cysteine. Its contribution to the overall aroma profile of cooked Allium vegetables is less studied compared to other volatile sulfur compounds. []
  • Relevance: Similar to dipropyl disulfide, 2-(propylthio)ethylamine highlights the contribution of thermal degradation pathways to the aroma of cooked Allium vegetables, contrasting with the enzymatic formation of flavor compounds from precursors like S-propyl-L-cysteine sulfoxide. []

Dimethyl Trisulfide

  • Relevance: Although structurally different from S-propyl-L-cysteine sulfoxide, dimethyl trisulfide exemplifies the diverse array of volatile sulfur compounds contributing to the complex aroma profiles of Allium vegetables. [] Understanding the balance of these compounds is essential for optimizing flavor in both raw and cooked Allium species.
Source and Classification

3-(Propylsulphinyl)-L-alanine is synthesized from L-alanine, a naturally occurring amino acid found in many proteins. The introduction of a propylsulphinyl group modifies its properties, enhancing its reactivity and potential applications. It falls under the category of modified amino acids, which are often used in research and therapeutic contexts due to their unique functionalities.

Synthesis Analysis

The synthesis of 3-(Propylsulphinyl)-L-alanine can be achieved through several methods, primarily focusing on the modification of L-alanine. One effective approach involves the following steps:

  1. Starting Material: L-alanine serves as the primary starting material.
  2. Sulfonation Reaction: The introduction of the propylsulphinyl group can be accomplished through a sulfonation reaction where L-alanine is treated with a suitable sulfonating agent (e.g., propylsulfonic acid or its derivatives).
  3. Purification: After the reaction, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Specific parameters such as temperature, time, and concentration can significantly affect yield and purity. For instance, maintaining an optimal temperature during the sulfonation reaction can enhance the efficiency of the reaction while minimizing side products.

Molecular Structure Analysis

The molecular structure of 3-(Propylsulphinyl)-L-alanine can be described as follows:

  • Molecular Formula: C₈H₁₃N₃O₂S
  • Molecular Weight: Approximately 195.26 g/mol
  • Structure: The compound features a central carbon atom bonded to an amino group (-NH₂), a carboxylic acid group (-COOH), and a propylsulphinyl group (-S(=O)₂C₃H₇). This configuration influences its solubility and reactivity.

The presence of the sulphinyl group introduces unique electronic properties that can affect how this compound interacts with other molecules, making it an interesting subject for further study in medicinal chemistry and biochemistry.

Chemical Reactions Analysis

3-(Propylsulphinyl)-L-alanine can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution Reactions: The sulphinyl group may undergo nucleophilic attack by various nucleophiles, allowing for further chemical modifications.
  • Condensation Reactions: It can react with other amino acids or peptides to form larger biomolecules through peptide bond formation.
  • Redox Reactions: The sulphur atom in the sulphinyl group may participate in redox reactions, which are important in metabolic pathways.

These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-(Propylsulphinyl)-L-alanine is not fully elucidated but can be inferred based on its structural properties:

  • Biological Activity: As a modified amino acid, it may influence protein folding or function through interactions with specific receptors or enzymes.
  • Metabolic Pathways: It may participate in metabolic pathways involving sulfur-containing compounds, potentially affecting cellular processes such as oxidative stress responses or signaling pathways.

Further studies are necessary to clarify its specific biological roles and mechanisms at the molecular level.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Propylsulphinyl)-L-alanine include:

These properties make it suitable for various applications in laboratory settings.

Applications

3-(Propylsulphinyl)-L-alanine has several scientific applications:

  • Biochemical Research: Used as a building block for synthesizing peptides or other biomolecules.
  • Pharmaceutical Development: Investigated for potential therapeutic effects due to its unique sulfur-containing structure.
  • Agricultural Science: Explored for its role in plant metabolism and stress responses, potentially enhancing crop resilience.

The ongoing research into this compound's properties and applications continues to reveal new possibilities within biochemistry and related fields.

Properties

CAS Number

17795-24-3

Product Name

3-(Propylsulphinyl)-L-alanine

IUPAC Name

(2R)-2-amino-3-propylsulfinylpropanoic acid

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

InChI

InChI=1S/C6H13NO3S/c1-2-3-11(10)4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-,11?/m0/s1

InChI Key

JZKMSAGUCSIIAH-ITZCMCNPSA-N

SMILES

CCCS(=O)CC(C(=O)O)N

Canonical SMILES

CCCS(=O)CC(C(=O)O)N

Isomeric SMILES

CCCS(=O)C[C@@H](C(=O)O)N

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